molecular formula C20H16ClF3N2O3S B2613712 {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone CAS No. 1251680-78-0

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B2613712
CAS No.: 1251680-78-0
M. Wt: 456.86
InChI Key: YGCNSZSAKKJPIU-UHFFFAOYSA-N
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Description

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H16ClF3N2O3S and its molecular weight is 456.86. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization

  • The compound 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, has been structurally characterized. This compound is part of a class of new anti-tuberculosis drug candidates, indicating the potential pharmaceutical applications of related compounds in treating infectious diseases (Eckhardt et al., 2020).

Synthesis and Structural Analysis

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds have been synthesized and structurally analyzed. These studies involve crystallographic and conformational analyses, which help understand the molecular structure and potential applications of such compounds. Density Functional Theory (DFT) has been used to compare molecular structures optimized by computational methods with those determined by single crystal X-ray diffraction (Huang et al., 2021).

Theoretical Calculations and Molecular Structure

  • Theoretical calculations and experimental studies have been conducted on pyridylindolizine derivatives to understand their molecular structure and electronic properties. These studies provide insights into the behavior of such compounds under different conditions and can inform their potential applications in various fields (Cojocaru et al., 2013).

Antimicrobial Activity

  • Some derivatives of pyrazoline compounds, including those with a pyridyl methanone group, have been synthesized and tested for antimicrobial activity. The presence of specific substituents like the methoxy group has been found to enhance antimicrobial efficacy, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3S/c21-15-8-7-13(11-14(15)20(22,23)24)26-12-18(19(27)25-9-3-4-10-25)30(28,29)17-6-2-1-5-16(17)26/h1-2,5-8,11-12H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCNSZSAKKJPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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